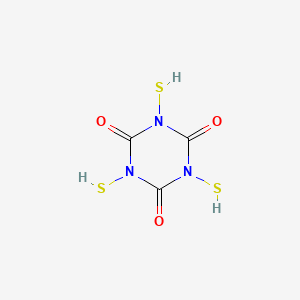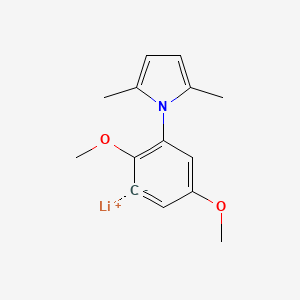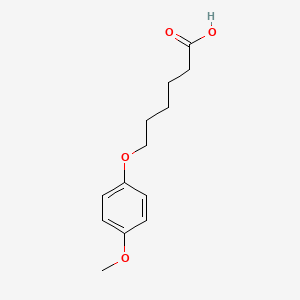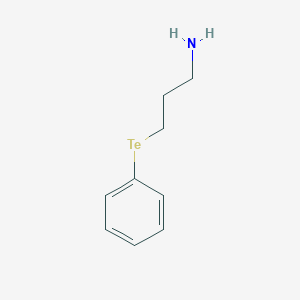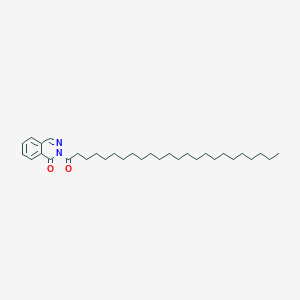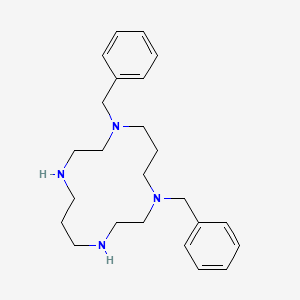
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- can be synthesized through a multi-step process involving the cyclization of linear polyamines. The typical synthetic route includes the reaction of ethylenediamine with formaldehyde and benzyl chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-pressure reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted macrocyclic compounds.
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal ion detoxification.
Industry: Used as an antioxidant in rubber and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate complex. This property is utilized in various applications, including catalysis, metal ion transport, and detoxification .
Comparison with Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Similar structure but without the benzyl groups.
1,4,7,10-Tetraazacyclododecane (Cyclen): Smaller ring size with similar coordination properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Methyl-substituted derivative with different solubility and reactivity
Uniqueness: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with organic solvents. This makes it particularly useful in applications requiring organic solubility and stability .
Properties
CAS No. |
151367-38-3 |
|---|---|
Molecular Formula |
C24H36N4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1,11-dibenzyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-8-18-28(22-24-11-5-2-6-12-24)20-16-26-14-7-13-25-15-19-27/h1-6,9-12,25-26H,7-8,13-22H2 |
InChI Key |
MQHRPWXQWQBLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCCN(CCNC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



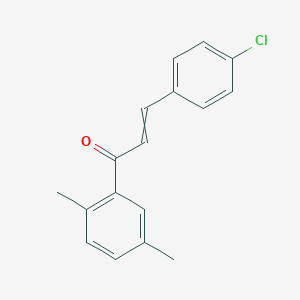
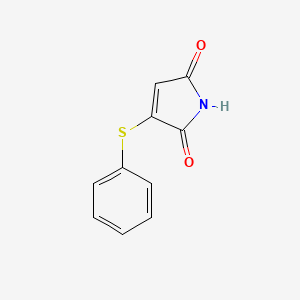
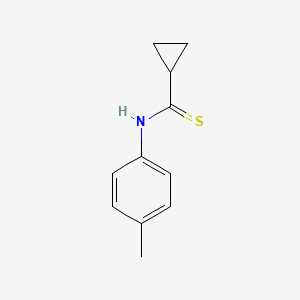
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
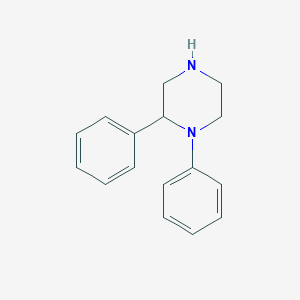
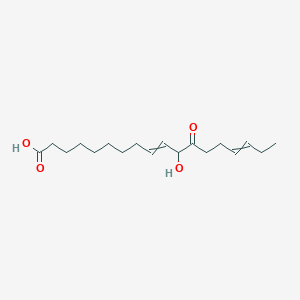
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

